CP-673451

Catalog No.
S524345
CAS No.
343787-29-1
M.F
C24H27N5O2
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-673451

CAS Number

343787-29-1

Product Name

CP-673451

IUPAC Name

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3

InChI Key

DEEOXSOLTLIWMG-UHFFFAOYSA-N

SMILES

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3

Solubility

Soluble in DMSO, not in water

Synonyms

CP-673451; CP673451; CP 673451; CP-673,451; CP 673451; CP 673,451

Canonical SMILES

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3

Description

The exact mass of the compound 1-(2-(5-(2-Methoxyethoxy)benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine is 417.21648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of aminoquinoline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cholangiocarcinoma Treatment

Specific Scientific Field: Medical Oncology, specifically Cholangiocarcinoma (CCA) treatment.

Summary of the Application: CP-673451 has been identified as a potential drug for CCA treatment, particularly in cases related to Opisthorchis viverrini . It is a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), which plays a crucial role in promoting CCA cell survival .

Methods of Application or Experimental Procedures: The selective inhibitor CP-673451 was applied to CCA cells, where it induced cell death by suppressing the PI3K/Akt/Nrf2 pathway . This led to a decrease in the expression of Nrf2-targeted antioxidant genes .

Results or Outcomes: The suppression of the PI3K/Akt/Nrf2 pathway led to an increase in ROS levels, promoting CCA apoptosis . This suggests that CP-673451 could be a promising PDGFR-targeted drug for CCA treatment .

Application in Antiangiogenic and Antitumor Activity

Specific Scientific Field: Cancer Research, specifically in the study of Antiangiogenic and Antitumor activities.

Summary of the Application: CP-673451 is a potent inhibitor of PDGFR-β kinase and PDGF-BB-stimulated autophosphorylation of PDGFR-β in cells . It has been used to understand the pharmacology of PDGFR-β inhibition and its effect on tumor growth .

Methods of Application or Experimental Procedures: Multiple models have been used to evaluate the in vivo activity of CP-673451, including an ex vivo measure of PDGFR-β phosphorylation in glioblastoma tumors, a sponge model to measure inhibition of angiogenesis, and multiple models of tumor growth inhibition .

Results or Outcomes: Inhibition of PDGFR-β phosphorylation in tumors correlates with plasma and tumor levels of CP-673451 . In a sponge angiogenesis model, CP-673451 inhibited 70% of PDGF-BB-stimulated angiogenesis .

Application in Non-Small Cell Lung Cancer (NSCLC) Treatment

Specific Scientific Field: Medical Oncology, specifically NSCLC treatment.

Summary of the Application: CP-673451 has been found to be effective at suppressing cell viability, inducing cell apoptosis, and inhibiting cell migration and invasion in NSCLC cells .

Methods of Application or Experimental Procedures: CP-673451 was applied to NSCLC cells, where it suppressed the PDGFR downstream signaling pathway .

Results or Outcomes: The suppression of the PDGFR downstream signaling pathway led to the effective suppression of NSCLC tumor growth in vivo .

Application in Glioblastoma Treatment

Specific Scientific Field: Medical Oncology, specifically Glioblastoma treatment.

Summary of the Application: CP-673451 has been used to understand the pharmacology of PDGFR-β inhibition and its effect on tumor growth . It is a potent inhibitor of PDGFR-β kinase and PDGF-BB-stimulated autophosphorylation of PDGFR-β in cells .

Methods of Application or Experimental Procedures: An ex vivo measure of PDGFR-β phosphorylation in glioblastoma tumors was used to evaluate the in vivo activity of CP-673451 .

Results or Outcomes: Inhibition of PDGFR-β phosphorylation in tumors correlates with plasma and tumor levels of CP-673451 . These data show that CP-673451 is a pharmacologically selective PDGFR inhibitor, inhibits tumor PDGFR-β phosphorylation, and causes significant tumor growth inhibition in multiple human xenograft models .

Application in Angiogenesis Inhibition

Specific Scientific Field: Cancer Research, specifically in the study of Angiogenesis Inhibition.

Summary of the Application: CP-673451 is a potent inhibitor of PDGFR-β kinase and PDGF-BB-stimulated autophosphorylation of PDGFR-β in cells . It has been used to understand the pharmacology of PDGFR-β inhibition and its effect on angiogenesis .

Methods of Application or Experimental Procedures: A sponge model was used to measure the inhibition of angiogenesis by CP-673451 .

Results or Outcomes: In a sponge angiogenesis model, CP-673451 inhibited 70% of PDGF-BB-stimulated angiogenesis .

Application in Colon Carcinoma Treatment

Specific Scientific Field: Medical Oncology, specifically Colon Carcinoma treatment.

Methods of Application or Experimental Procedures: The antitumor efficacy of CP-673451 was evaluated in a number of human tumor xenografts grown s.c. in athymic mice, including Colo205 human colon carcinomas .

Results or Outcomes: Once-daily p.o. × 10 days dosing routinely inhibited tumor growth (ED 50≤ 33 mg/kg) . These data show that CP-673451 is a pharmacologically selective PDGFR inhibitor, inhibits tumor PDGFR-β phosphorylation, selectively inhibits PDGF-BB-stimulated angiogenesis in vivo, and causes significant tumor growth inhibition in multiple human xenograft models .

CP-673451 is a selective inhibitor of the platelet-derived growth factor receptor, specifically targeting the β-receptor kinase. It has gained attention for its potential as an anticancer agent due to its ability to inhibit both platelet-derived growth factor receptor β and α with high selectivity, showing IC50 values of 1 and 10 nanomolar, respectively. This compound is particularly noted for being over 200-fold selective against various other kinases, including vascular endothelial growth factor receptor 2 and epidermal growth factor receptor .

The primary chemical reaction involving CP-673451 is its interaction with the platelet-derived growth factor receptors, leading to the inhibition of autophosphorylation. This inhibition effectively blocks downstream signaling pathways that promote cell proliferation and survival. The compound's mechanism of action includes the suppression of the phosphoinositide 3-kinase/Akt pathway, which is critical for cell survival and proliferation .

CP-673451 has demonstrated significant biological activity by inducing apoptosis in various cancer cell lines, including non-small cell lung cancer and cholangiocarcinoma cells. It triggers reactive oxygen species elevation and suppresses critical survival pathways, such as the Nrf2-mediated defense mechanism . Additionally, this compound has shown synergistic effects when combined with cisplatin, enhancing its cytotoxicity against cancer cells .

The synthesis of CP-673451 is detailed in patent literature, specifically PCT patent application WO 2001040217. The compound is typically prepared in its tosylate salt form to enhance solubility and stability during pharmacological studies. The synthesis involves standard organic chemistry techniques, including coupling reactions and purification processes .

CP-673451 is primarily investigated for its applications in oncology, particularly as a therapeutic agent for treating cancers that exhibit overexpression of platelet-derived growth factor receptors. Its role in inhibiting tumor growth and metastasis makes it a candidate for combination therapies in cancer treatment . Furthermore, its ability to induce apoptosis suggests potential uses in overcoming drug resistance in various malignancies.

Studies have shown that CP-673451 interacts with multiple signaling pathways beyond just platelet-derived growth factor receptors. For instance, it has been observed to inhibit the PI3K/Akt pathway and influence oxidative stress responses in cancer cells. This multifaceted interaction profile highlights its potential as a therapeutic agent that can target various aspects of tumor biology .

Several compounds share structural or functional similarities with CP-673451. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
SunitinibMulti-targeted receptor tyrosine kinase inhibitorBroad spectrum of targets beyond PDGFR
ImatinibSelective BCR-ABL tyrosine kinase inhibitorPrimarily used for chronic myeloid leukemia
DasatinibDual BCR-ABL and Src family kinase inhibitorEffective against resistant forms of leukemia
SorafenibMulti-kinase inhibitorTargets Raf kinases along with VEGFR

Uniqueness of CP-673451: Unlike these compounds, CP-673451 exhibits a high degree of selectivity for platelet-derived growth factor receptors while maintaining minimal off-target effects on other kinases. This specificity may lead to fewer side effects compared to broader-spectrum inhibitors like sunitinib or sorafenib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

417.21647512 g/mol

Monoisotopic Mass

417.21647512 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0AM0WWD90A

Other CAS

343787-29-1

Wikipedia

Cp-673451

Dates

Modify: 2023-08-15
1: Johnson JR, Folestad E, Rowley JE, Noll EM, Walker SA, Lloyd CM, Rankin SM, Pietras K, Eriksson U, Fuxe J. Pericytes contribute to airway remodeling in a mouse model of chronic allergic asthma. Am J Physiol Lung Cell Mol Physiol. 2015 Apr 1;308(7):L658-71. doi: 10.1152/ajplung.00286.2014. Epub 2015 Jan 30. PubMed PMID: 25637607; PubMed Central PMCID: PMC4385988.
2: Ehnman M, Missiaglia E, Folestad E, Selfe J, Strell C, Thway K, Brodin B, Pietras K, Shipley J, Östman A, Eriksson U. Distinct effects of ligand-induced PDGFRα and PDGFRβ signaling in the human rhabdomyosarcoma tumor cell and stroma cell compartments. Cancer Res. 2013 Apr 1;73(7):2139-49. doi: 10.1158/0008-5472.CAN-12-1646. Epub 2013 Jan 21. PubMed PMID: 23338608; PubMed Central PMCID: PMC3672973.
3: Thomson S, Petti F, Sujka-Kwok I, Epstein D, Haley JD. Kinase switching in mesenchymal-like non-small cell lung cancer lines contributes to EGFR inhibitor resistance through pathway redundancy. Clin Exp Metastasis. 2008;25(8):843-54. doi: 10.1007/s10585-008-9200-4. Epub 2008 Aug 12. PubMed PMID: 18696232.
4: Roberts WG, Whalen PM, Soderstrom E, Moraski G, Lyssikatos JP, Wang HF, Cooper B, Baker DA, Savage D, Dalvie D, Atherton JA, Ralston S, Szewc R, Kath JC, Lin J, Soderstrom C, Tkalcevic G, Cohen BD, Pollack V, Barth W, Hungerford W, Ung E. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451. Cancer Res. 2005 Feb 1;65(3):957-66. PubMed PMID: 15705896.

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